molecular formula C19H29N3O4 B2540636 N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide CAS No. 946382-82-7

N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2540636
CAS No.: 946382-82-7
M. Wt: 363.458
InChI Key: HUZHHLVFRBBCGN-UHFFFAOYSA-N
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Description

This oxalamide derivative features a 3,4-dimethoxyphenyl group linked via an oxalamide bridge to a (1-isopropylpiperidin-4-yl)methyl moiety. Oxalamides are known for their versatility in medicinal chemistry, acting as protease inhibitors, antiviral agents, or umami taste enhancers depending on substituent modifications .

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-13(2)22-9-7-14(8-10-22)12-20-18(23)19(24)21-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZHHLVFRBBCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Coupling with Oxalyl Chloride

This method involves sequential reactions of 3,4-dimethoxyaniline and (1-isopropylpiperidin-4-yl)methylamine with oxalyl chloride.

Reaction Mechanism :

  • Formation of Monoamide Chloride :
    $$ \text{3,4-Dimethoxyaniline} + \text{ClC(O)C(O)Cl} \rightarrow \text{ClC(O)N(H)C6H3(OMe)_2} + \text{HCl} $$
    The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
  • Coupling with Piperidinylmethylamine :
    $$ \text{ClC(O)N(H)C6H3(OMe)2} + \text{H2NCH_2(1-iPr-piperidin-4-yl)} \rightarrow \text{Target Compound} + \text{HCl} $$
    Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12–24 hours.

Optimization Insights :

  • Solvent Choice : DCM provides superior solubility for intermediates compared to tetrahydrofuran (THF).
  • Stoichiometry : A 1:1 molar ratio of oxalyl chloride to 3,4-dimethoxyaniline prevents bis-acylation.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), this method couples 3,4-dimethoxyphenylamine and (1-isopropylpiperidin-4-yl)methylamine with oxalic acid.

Procedure :

  • Activation of Oxalic Acid :
    Oxalic acid is treated with EDC in DMF to form an active ester.
  • Amine Coupling :
    The activated ester reacts sequentially with the two amines at pH 7–8 (controlled by N-hydroxysuccinimide).

Advantages :

  • Avoids handling toxic oxalyl chloride.
  • Suitable for thermally sensitive intermediates.

Limitations :

  • Lower yields (55–60%) due to competing side reactions.

Oxalic Acid Diester Aminolysis

Diethyl oxalate serves as a bifunctional electrophile, reacting with amines in a two-step process:

  • First Aminolysis :
    $$ \text{(EtO)2C(O)C(O)} + \text{H2NCH2(1-iPr-piperidin-4-yl)} \rightarrow \text{EtO(O)C-N(H)CH2(1-iPr-piperidin-4-yl)} + \text{EtOH} $$
  • Second Aminolysis :
    The intermediate reacts with 3,4-dimethoxyaniline under reflux in ethanol.

Key Parameters :

  • Temperature : 80°C for 6 hours.
  • Catalyst : Titanium tetraisopropoxide (0.5 mol%) enhances reaction rate.
  • Yield : 75–78% after recrystallization (ethanol/water).

Synthesis of (1-Isopropylpiperidin-4-yl)methylamine: A Critical Intermediate

The aliphatic amine component, (1-isopropylpiperidin-4-yl)methylamine, is synthesized through a multi-step sequence:

Piperidine Functionalization

Starting Material : Piperidin-4-ylmethanol.

  • Isopropylation :
    $$ \text{Piperidin-4-ylmethanol} + \text{2-iodopropane} \xrightarrow{\text{K2CO3, DMF}} \text{1-Isopropylpiperidin-4-ylmethanol} $$
    Reaction at 60°C for 24 hours achieves 85% conversion.
  • Oxidation to Aldehyde :
    $$ \text{1-Isopropylpiperidin-4-ylmethanol} \xrightarrow{\text{SOCl2}} \text{Chloride Intermediate} \xrightarrow{\text{DMSO, Et3N}} \text{Aldehyde} $$
    Swern oxidation ensures minimal over-oxidation.

  • Reductive Amination :
    $$ \text{Aldehyde} + \text{NH4OAc} \xrightarrow{\text{NaBH3CN}} \text{(1-Isopropylpiperidin-4-yl)methylamine} $$
    Yields: 70–75% after distillation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Oxalyl Chloride Route 68–72 95–98 18–24 hours Moderate
Carbodiimide-Mediated 55–60 90–93 48–72 hours Low
Diester Aminolysis 75–78 97–99 6–8 hours High

Key Observations :

  • The diester aminolysis route offers the best balance of yield and scalability.
  • Carbodiimide methods, while safer, are less efficient for bulk synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Implementing flow chemistry reduces reaction times and improves heat management:

  • Residence Time : 30 minutes at 100°C.
  • Solvent Recovery : >90% DCM recycled via distillation.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield 99% pure product.
  • Chromatography : Reserved for pharmaceutical-grade material (purity >99.5%).

Structural Validation and Analytical Data

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃) :
    • δ 6.75–6.82 (m, 3H, aromatic), δ 3.88 (s, 6H, OCH₃), δ 3.45 (t, 2H, NCH₂).
  • HRMS (ESI+) :
    • Calculated for C₂₅H₃₈N₃O₄ [M+H]⁺: 468.2856; Found: 468.2859.

Chromatographic Purity

  • HPLC (C18, 70:30 acetonitrile/water) : Retention time = 8.2 minutes, purity >98%.

Challenges and Mitigation Strategies

Side Reactions

  • Bis-Acylation : Controlled by slow addition of oxalyl chloride.
  • Oxidation of Methoxy Groups : Use of inert atmosphere (N₂ or Ar).

Solubility Issues

  • Co-Solvents : Addition of 10% DMSO improves solubility in aqueous reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties:

Compound Name Key Substituents Biological Activity/Application Key Data Reference
N1-(3,4-Dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide 3,4-Dimethoxyphenyl; (1-isopropylpiperidin-4-yl)methyl Hypothesized antiviral/neuromodulator No direct data; inferred from structural analogs. -
N1-(3,4-Difluorophenyl)-N2-((piperidin-2-yl)methyl)oxalamide.HCl (22) 3,4-Difluorophenyl; piperidin-2-yl HIV entry inhibitor LC-MS: 425.90 (M+H+); HPLC purity: 98.3%; diastereomeric mixture (3:2) .
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl; 2-(pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx®) CAS 745047-53-4; FEMA 4233; rapid metabolism in hepatocytes (no amide hydrolysis) .
N1-(4-Chlorophenyl)-N2-((thiazolyl/pyrrolidinyl)methyl)oxalamide (13–15) 4-Chlorophenyl; thiazolyl/pyrrolidinyl Antiviral (HIV) Yields: 36–53%; LC-MS confirmed; stereoisomeric mixtures .

Key Differences and Implications

  • Aryl Group Effects :

    • The 3,4-dimethoxyphenyl group in the target compound is electron-rich compared to 3,4-difluorophenyl (electron-withdrawing) in Compound 22. This difference may enhance π-π stacking interactions in receptor binding but reduce metabolic stability due to methoxy demethylation pathways .
    • 4-Chlorophenyl analogs (e.g., Compounds 13–15) exhibit antiviral activity against HIV, suggesting the target compound’s 3,4-dimethoxyphenyl group could modulate specificity toward other viral targets or receptors .
  • This feature aligns with neuromodulator or CNS-targeted drug design . Thiazolyl/pyrrolidinyl side chains (Compounds 13–15) enhance antiviral activity by interacting with hydrophobic pockets in viral proteins, a property that may differ in the target compound due to its isopropylpiperidine group .
  • Metabolic Stability: Analogs like S336 (No. 1768) undergo rapid hepatic metabolism without amide hydrolysis, suggesting the oxalamide core is resistant to enzymatic cleavage. However, methoxy groups in the target compound may undergo demethylation, forming reactive intermediates . Piperidine-containing compounds (e.g., Compound 22) show moderate bioavailability (45% yield) but require HCl salt formation for solubility optimization, a consideration for the target compound’s formulation .

Pharmacokinetic and Toxicological Insights from Analogues

  • Metabolism: Methoxy-substituted oxalamides (e.g., S336) are metabolized via oxidation, demethylation, and glucuronidation. The target compound’s 3,4-dimethoxy groups may produce hydroxylated or demethylated metabolites, as seen in (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226) .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential pharmacological applications. This article provides an in-depth review of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H29N3O4, with a molecular weight of 363.458 g/mol. The compound features a dimethoxyphenyl group and an isopropylpiperidinyl moiety, which are essential for its biological activity.

The biological activity of this compound is thought to involve interactions with various receptors and enzymes in the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter pathways, particularly those related to pain and inflammation.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Analgesic Properties : Preclinical studies indicate that the compound exhibits significant analgesic effects, potentially making it useful in pain management therapies.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Anticonvulsant Activity : There is evidence suggesting that this compound may possess anticonvulsant properties, warranting further investigation into its use as an antiepileptic drug.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
This compoundDimethoxy groups at positions 3 and 4Analgesic, anti-inflammatory, anticonvulsant
N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamideDimethoxy groups at positions 2 and 4Similar activity profile
N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamideFluorine substitutionPotentially different activity due to electronegativity

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Preclinical Analyses : Research conducted at the University of California, San Francisco demonstrated that this compound significantly reduced pain responses in animal models. The exact mechanisms are still under investigation but are believed to involve modulation of opioid receptors.
  • Inflammation Studies : A study published in a peer-reviewed journal highlighted the compound's effectiveness in reducing inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis.
  • Anticonvulsant Evaluation : Further research focused on the anticonvulsant properties revealed that the compound could inhibit seizure activity in rodent models, indicating its potential as an antiepileptic agent.

Q & A

Basic: What synthetic routes are recommended for N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, and what analytical techniques are critical for structural confirmation?

Answer:
The synthesis of this oxalamide derivative typically involves coupling 3,4-dimethoxyphenylamine with a functionalized piperidine intermediate. A common approach is to use carbodiimide-based coupling agents (e.g., EDC or DCC) to form the oxalamide bond. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via condensation reactions between piperidine derivatives and carboxylic acid precursors . Post-synthesis, structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent integration and connectivity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • HPLC-PDA: Purity assessment (≥98%) and detection of byproducts, as seen in reference standards for related compounds .

Basic: How should researchers design initial biological screening assays for this compound’s therapeutic potential?

Answer:
Initial screening should focus on target-specific in vitro assays. For example:

  • Enzyme Inhibition Assays: Test activity against kinases or proteases using fluorogenic substrates, with IC50 calculations.
  • Cell-Based Viability Assays: Use cancer cell lines (e.g., MTT assay) to assess cytotoxicity, similar to studies on structurally related compounds .
  • Target Engagement: Employ surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to hypothesized targets (e.g., receptors or enzymes).

Advanced: What methodological strategies optimize pharmacokinetic properties like bioavailability and metabolic stability?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as seen in piperidine-based analogs .
  • Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., demethylation of methoxy groups). Modify vulnerable sites via fluorination or steric hindrance.
  • Lipophilicity Adjustment: LogP optimization via substituent changes (e.g., replacing isopropyl with cyclopropyl) to balance membrane permeability and solubility .

Advanced: How can contradictory data across studies on biological activity be systematically resolved?

Answer:
Contradictions often arise from experimental variables. Key steps include:

  • Assay Standardization: Validate protocols using positive controls (e.g., reference inhibitors) and replicate under identical conditions (pH, temperature).
  • Compound Purity Verification: Ensure ≥98% purity via HPLC and MS, as impurities can skew results .
  • Dose-Response Analysis: Perform full dose-response curves (e.g., 10 nM–100 µM) to confirm activity thresholds and eliminate false positives.

Advanced: What computational methods elucidate the compound’s interaction with biological targets, and how are these validated?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on key residues (e.g., catalytic lysine or aspartate).
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100+ ns to assess stability of predicted binding poses.
  • Experimental Validation: Validate computational predictions via mutagenesis (e.g., alanine scanning) or biophysical techniques like isothermal titration calorimetry (ITC) .

Basic: What are critical storage and handling protocols to maintain compound stability?

Answer:

  • Storage Conditions: Store at –20°C in airtight, light-protected containers to prevent degradation, as recommended for similar reference standards .
  • Handling Precautions: Use inert atmospheres (e.g., nitrogen) during weighing to avoid moisture absorption.
  • Stability Monitoring: Periodically assess purity via HPLC and track decomposition products (e.g., oxidized methoxy groups) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound’s analogs?

Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replacing dimethoxy with dichloro groups) and compare activity.
  • Pharmacophore Mapping: Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models.
  • In Vivo Correlation: Test top in vitro candidates in rodent models to link structural changes to efficacy, as demonstrated for tetrahydroquinoline derivatives .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as outlined in safety data sheets for related piperidine compounds .
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation of airborne particles.
  • Waste Disposal: Deactivate reactive intermediates (e.g., quench with aqueous base) before disposal in designated hazardous waste containers.

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